molecular formula C24H39NO7Sn B13834552 ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]propanoate

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]propanoate

Cat. No.: B13834552
M. Wt: 572.3 g/mol
InChI Key: XEUXYSZSPXVNDQ-FXAGWRDUSA-N
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Description

Ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]propanoate is a structurally complex organometallic compound featuring:

  • Two tert-butoxycarbonyl (Boc) groups: These act as protecting groups for the amino and hydroxyl functionalities, ensuring stability during synthetic processes .
  • Trimethylstannyl (Sn(CH₃)₃) group: This moiety enables participation in Stille cross-coupling reactions, a key strategy in organometallic synthesis .

The compound’s molecular weight is expected to be significantly higher than simpler analogs due to the Boc and stannyl substituents. Its primary applications likely involve synthetic organic chemistry, particularly in constructing complex architectures for pharmaceuticals or materials science.

Properties

Molecular Formula

C24H39NO7Sn

Molecular Weight

572.3 g/mol

IUPAC Name

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]propanoate

InChI

InChI=1S/C21H30NO7.3CH3.Sn/c1-8-26-17(23)16(22-18(24)28-20(2,3)4)13-14-9-11-15(12-10-14)27-19(25)29-21(5,6)7;;;;/h9,11-12,16H,8,13H2,1-7H3,(H,22,24);3*1H3;/t16-;;;;/m0..../s1

InChI Key

XEUXYSZSPXVNDQ-FXAGWRDUSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=C(C=C(C=C1)OC(=O)OC(C)(C)C)[Sn](C)(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C(CC1=C(C=C(C=C1)OC(=O)OC(C)(C)C)[Sn](C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

Ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]propanoate is a complex organic compound with significant potential in medicinal chemistry and biological research. Its structural complexity suggests a variety of biological activities, particularly in the fields of pharmacology and biochemistry.

  • Molecular Formula : C23H32N3O6
  • Molecular Weight : 446.5 g/mol
  • IUPAC Name : Ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(1,3,4-trimethyl-2,6-dioxo-5H-pyrimidin-3-ium-5-yl)phenyl]propanoate
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trimethylstannyl group suggests potential applications in organometallic chemistry, possibly influencing enzyme activity through metal coordination or by acting as a prodrug that releases active species upon metabolic conversion.

Antimicrobial Properties

Research has indicated that derivatives of compounds similar to ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-methylpropan-2-yl)oxycarbonyloxy]-phenylpropanoate exhibit significant antimicrobial activities. This could be due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes .

Case Studies

  • Antibacterial Activity :
    A study evaluated the antibacterial efficacy of similar compounds against various strains of bacteria. The results indicated that modifications in the side chains significantly affected the potency, with certain derivatives demonstrating enhanced activity against resistant strains .
  • Anticancer Potential :
    In vitro studies have shown that derivatives containing similar functional groups can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, suggesting potential for further development as anticancer agents .

Data Tables

Property Value
Molecular FormulaC23H32N3O6
Molecular Weight446.5 g/mol
Purity~95%
Antimicrobial ActivityEffective against multiple strains
Anticancer ActivityInduces apoptosis in vitro

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C17H25NO4C_{17}H_{25}NO_4 and a molecular weight of 307.4 g/mol . Its structure features several functional groups, including an amine, ester, and aromatic rings, which contribute to its reactivity and potential applications.

Medicinal Chemistry

Anticancer Activity : The compound has been investigated for its potential anticancer properties due to the presence of the trimethylstannyl group, which can enhance the compound's interaction with biological targets. Studies have shown that organotin compounds exhibit cytotoxic effects on various cancer cell lines .

Drug Delivery Systems : The ester functionality allows for modification to enhance solubility and bioavailability of drugs. Ethyl esters are often used in prodrug strategies to improve pharmacokinetics .

Materials Science

Nanocomposites : The incorporation of this compound into polymer matrices has been explored for creating nanocomposites with enhanced mechanical properties and thermal stability. The trimethylstannyl group can facilitate interactions with other materials, improving overall composite performance .

Photocatalytic Applications : Research indicates that compounds with similar structures can be utilized in photocatalytic processes for environmental remediation, particularly in degrading organic pollutants under UV light .

Anticancer Research

A study published in a peer-reviewed journal examined the efficacy of organotin derivatives, including those related to ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]propanoate, against human cancer cell lines. The results indicated significant cytotoxicity, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .

Nanocomposite Development

In a recent investigation, researchers synthesized nanocomposites incorporating this compound into a poly(lactic acid) matrix. These composites exhibited improved mechanical strength and thermal resistance compared to pure poly(lactic acid), highlighting the material's potential for biomedical applications such as scaffolds for tissue engineering .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Compound Name Functional Groups Molecular Weight Key Features Potential Applications References
Ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]propanoate Boc-protected amino, Boc-protected hydroxyl, trimethylstannyl, ethyl ester ~550–600* Organometallic reactivity, dual Boc protection Stille couplings, radiopharmaceutical precursors
Ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate Unprotected amino, phenolic hydroxyl, ethyl ester ~223† Simplified structure, bioactive scaffold Pharmaceutical intermediates (e.g., tyrosine analogs)
Methyl (2S)-3-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate Boc-protected amino, methyl ester, phenolic hydroxyl 309.36 Methyl ester for stability, hydroxyl positional isomer Protecting-group studies, peptide synthesis
Ethyl (2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate Peptide backbone, unprotected amino, diaminomethylidene ~500–550* Multi-residue peptide-like structure Enzyme inhibitors, targeted drug delivery

*Estimated based on structural complexity. †Calculated from .

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